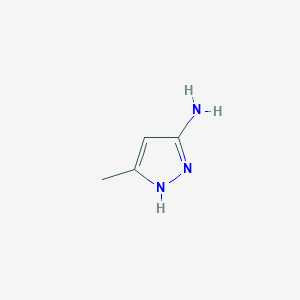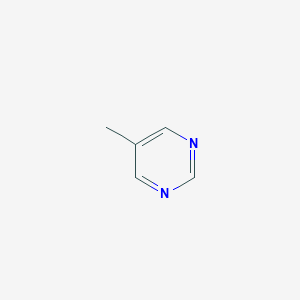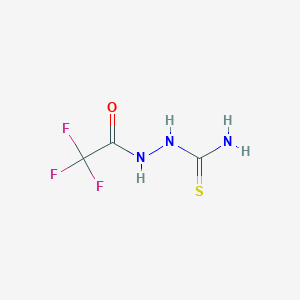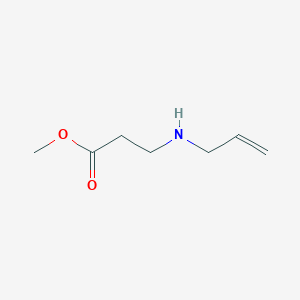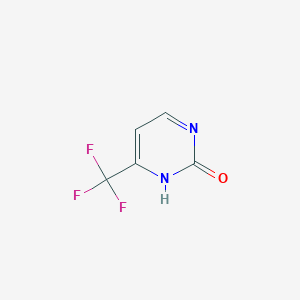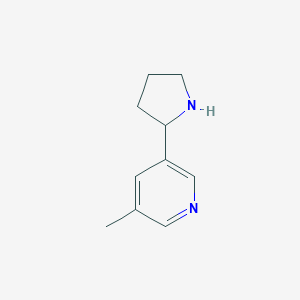
3-Methyl-5-(pyrrolidin-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-Methyl-5-(pyrrolidin-2-yl)pyridine" involves intricate chemical reactions and methodologies. One approach includes the condensation of 1,3-diones and 2-(aminomethyl)pyridine, leading to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, showcasing the versatility of pyridyl and pyrrolidinyl groups in synthesis processes (Klappa et al., 2002).
Molecular Structure Analysis
The structure of compounds containing pyrrolidinyl and pyridyl groups has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies provide detailed insights into the molecular geometry, bond lengths, angles, and overall conformation of such molecules, illustrating the influence of these groups on the molecular architecture (Jin et al., 2023).
Chemical Reactions and Properties
Compounds similar to "3-Methyl-5-(pyrrolidin-2-yl)pyridine" exhibit a range of chemical behaviors, including reactions with nucleophiles under acidic or basic conditions to yield various substituted derivatives. These reactions are significant for the functionalization of the pyridine and pyrrolidine moieties, demonstrating the reactivity and versatility of these compounds in organic synthesis (Goto et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Studies focusing on the crystalline architecture through supramolecular interactions provide insights into the solid-state characteristics of these compounds, influencing their physical behavior and application potential (Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and photoluminescent properties, are essential for understanding the chemical behavior and potential applications of "3-Methyl-5-(pyrrolidin-2-yl)pyridine" related compounds. Research into these aspects reveals the complex interplay between structure and reactivity, highlighting the compound's utility in various chemical reactions and applications (Zhu et al., 2014).
Scientific Research Applications
-
Drug Discovery
- Field: Medicinal Chemistry
- Application: Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods: The design of new molecules starts by studying the binding conformation of certain compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, e.g., proline derivatives, is performed .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Antimicrobial and Antiviral Activities
- Field: Pharmacology
- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Insecticide
- Field: Agriculture
- Application: “3-Methyl-5-(pyrrolidin-2-yl)pyridine” can be used for the preparation of Nicotinoids, which are used as insecticides .
- Methods: The compound is synthesized and then used in the formulation of insecticides .
- Results: The insecticides containing this compound can effectively control pests .
-
Antitumor Activity
- Field: Oncology
- Application: Indole derivatives, which are structurally similar to “3-Methyl-5-(pyrrolidin-2-yl)pyridine”, have been noted for their therapeutic properties, such as antitumor activity .
- Methods: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Detoxification
- Field: Pharmacology
- Application: Pyrrolidine compounds have been studied for their binding conformation to certain proteins involved in the detoxification and clearance of foreign toxic substances from the body .
- Methods: The design of new molecules starts by studying the binding conformation of certain compounds .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Synthesis of Heterocyclic Compounds
- Field: Organic Chemistry
- Application: “3-Methyl-5-(pyrrolidin-2-yl)pyridine” can be used in the synthesis of heterocyclic compounds .
- Methods: The compound is synthesized and then used in the formulation of other heterocyclic compounds .
- Results: This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .
Future Directions
The future directions for “3-Methyl-5-(pyrrolidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that pyrazolo-pyridine analogs could potentially be developed into future anti-inflammatory drugs .
properties
IUPAC Name |
3-methyl-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRZRRVJWMLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508854 | |
| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
CAS RN |
126741-11-5 | |
| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



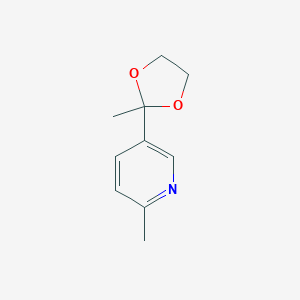

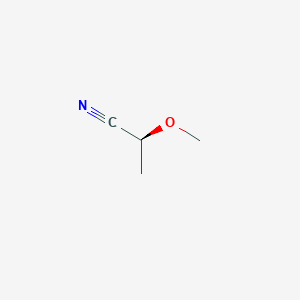
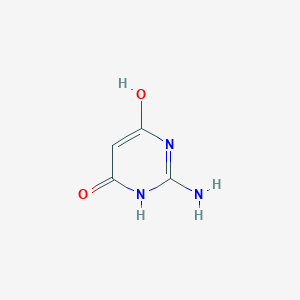
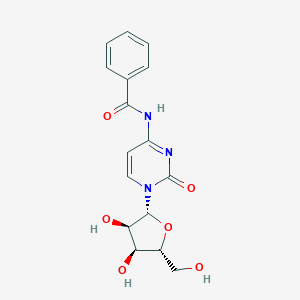
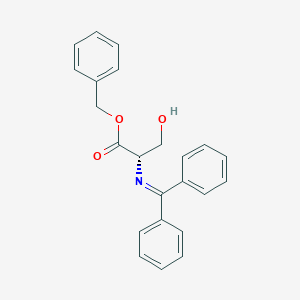
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)
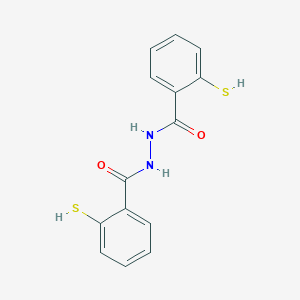
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
